molecular formula C9H7F3O3 B6329318 4-Acetyloxy-(trifluoromethoxy)benzene CAS No. 85578-53-6

4-Acetyloxy-(trifluoromethoxy)benzene

Cat. No.: B6329318
CAS No.: 85578-53-6
M. Wt: 220.14 g/mol
InChI Key: MBMLLCXYNWLSTO-UHFFFAOYSA-N
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Description

4-Acetyloxy-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an acetyloxy group and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of arynes using 2,4-dinitro-1-(trifluoromethoxy)benzene as a source of the trifluoromethoxide anion . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyloxy-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

4-Acetyloxy-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetyloxy-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The acetyloxy group can participate in esterification reactions, while the trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

    4-Trifluoromethoxyphenol: Similar structure but with a hydroxyl group instead of an acetyloxy group.

    4-Trifluoromethoxybenzoic acid: Contains a carboxyl group instead of an acetyloxy group.

    4-Trifluoromethoxyaniline: Features an amino group instead of an acetyloxy group.

Uniqueness: 4-Acetyloxy-(trifluoromethoxy)benzene is unique due to the combination of the acetyloxy and trifluoromethoxy groups, which impart distinct chemical properties

Properties

IUPAC Name

[4-(trifluoromethoxy)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-6(13)14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMLLCXYNWLSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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